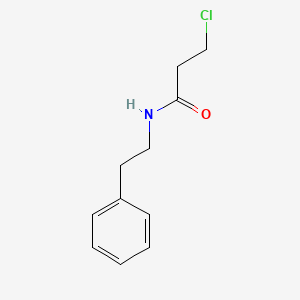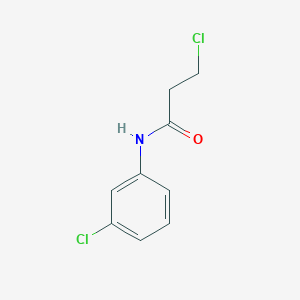
3-chloro-N-(3-chlorophenyl)propanamide
Descripción general
Descripción
3-Chloro-N-(3-chlorophenyl)propanamide, otherwise known as 3-chloro-N-chlorophenylpropanamide, is an important organic compound used in various scientific research applications. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is used in a variety of scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Environmental Impact in Agriculture
- Herbicide Residue in Wetland Systems : A study by Perera et al. (1999) examined the presence of a similar compound, propanil (N-(3,4-dichlorophenyl)propanamide), in paddy rice cultivation in Sri Lanka. The research found propanil in paddy soil and water, and its accumulation in wetland plants, which could be a concern for human health.
Materials Science and Optical Properties
Crystal Growth and Properties : Srinivasan et al. (2006) focused on the structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide). Their study, detailed in the Journal of Crystal Growth, revealed insights into the crystal structure and potential applications in materials science.
Nonlinear Optical Material : Research by Prabhu et al. (2001) synthesized and characterized N-(2-chlorophenyl)-(1-propanamide) as a nonlinear organic crystal. This material shows potential in electro-optic and nonlinear optical applications.
Chemistry and Photocatalysis
- Photocatalytic Degradation of Herbicides : A study by Sturini et al. (1997) explored the degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) using TiO2 photocatalysis. The findings provide insight into environmental remediation techniques.
Biological Studies
Antimicrobial Properties : Baranovskyi et al. (2018) investigated arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment. Their research, published in Chemistry & Chemical Technology, found that these compounds show antibacterial and antifungal activity, suggesting potential in the development of new antimicrobial agents.
Anticonvulsant Studies : Idris et al. (2011) synthesized and tested the anticonvulsant properties of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides. Their findings, detailed in ChemSearch Journal, show the potential of these compounds in treating seizures.
Mitochondrial Accumulation in Cells : Amoroso et al. (2008) researched a compound (3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium) that accumulates in mitochondria, as detailed in the New Journal of Chemistry. This study contributes to the understanding of cellular processes and potential applications in bioimaging.
Propiedades
IUPAC Name |
3-chloro-N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDCJGYLZPSGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336298 | |
| Record name | 3-chloro-N-(3-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chlorophenyl)propanamide | |
CAS RN |
99585-98-5 | |
| Record name | 3-chloro-N-(3-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



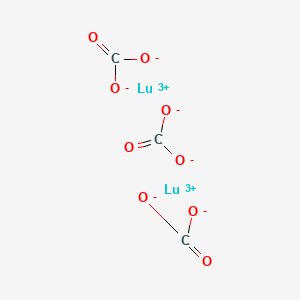
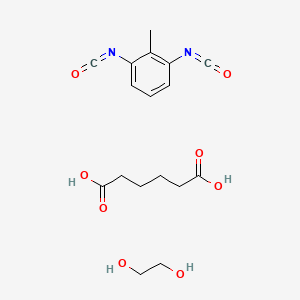
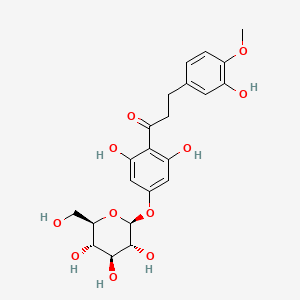
![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
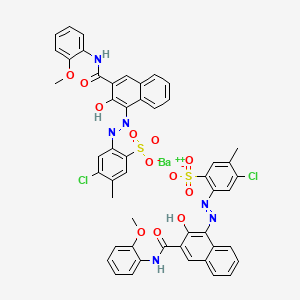
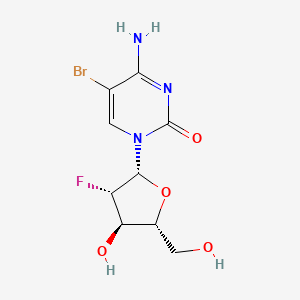
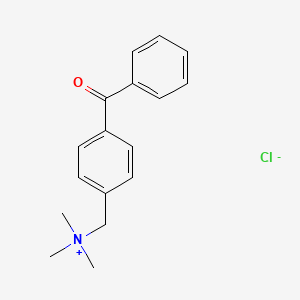
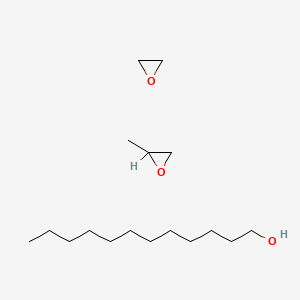
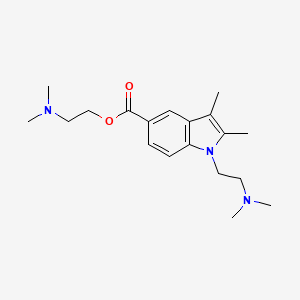
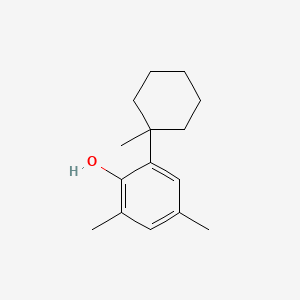
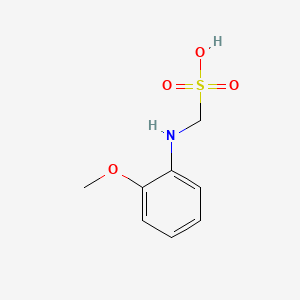
![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)
